Predicted Lipophilicity (LogP) Superiority Over the Des‑Methyl Analog 2‑Chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid
The target compound exhibits a predicted LogP of 1.93 , which is 0.31 log units higher than that of its closest structural relative, 2‑chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid (CAS 220141‑15‑1, LogP 1.62) . This difference, attributable solely to the presence of the 3‑methyl group on the triazole ring, indicates enhanced lipophilicity that can improve passive membrane permeability in cell‑based assays without introducing additional hydrogen‑bond donors or acceptors.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.93 (Predicted) |
| Comparator Or Baseline | 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid: 1.62 (Predicted) |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | Predicted LogP values sourced from vendor-reported computational estimates (Chemsrc / Leyan) |
Why This Matters
A LogP shift of 0.31 units can translate into a measurable change in cellular permeability and oral absorption potential, making the target compound a preferred choice when SAR campaigns require a more lipophilic benzoic acid building block without adding bulkier substituents.
